1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea
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Overview
Description
GNE-555 is a novel, orally bioavailable, potent and selective mTOR inhibitor with potential anticancer activity. GNE-55 exhibited single-digit nanomolar mTOR cellular activity, excellent kinase selectivity, highly desirable free drug clearance, and excellent oral exposure in both mouse and dog. Furthermore, GNE-555 displayed similar efficacy at less than half the dose of GDC-0349 in a 14-day tumor growth inhibition study.
Scientific Research Applications
Green Synthesis of Novel Heterocycles
Research on the green synthesis of novel heterocycles, including Ethyl -6-methyl-2-oxo-4-(2-phenyl -1,2,3-triazol-4-yl) -3,4 dihydropyrimidine-5carboxylate, highlights the potential of using environmentally friendly methods to produce complex organic compounds like 1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea (Dawle et al., 2012).
Synthesis of Anticholinesterase Agents
The synthesis of various substituted phenyl ureas, including their potential as anticholinesterase agents, indicates the role of similar compounds in therapeutic applications, particularly in neurological disorders (Pejchal et al., 2011).
Biginelli Reaction for Heterocycle Synthesis
The Biginelli reaction, a method for synthesizing highly functionalized heterocycles, has been used to create compounds such as ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This method may be relevant for synthesizing this compound (Gonçalves et al., 2019).
Corrosion Inhibition in Mild Steel
1,3,5-triazinyl urea derivatives have been studied for their effectiveness in inhibiting corrosion in mild steel. This application suggests a potential use for similar urea derivatives in protecting metals from corrosion (Mistry et al., 2011).
Synthesis of PI3 Kinase Inhibitor Metabolites
In the context of cancer research, the synthesis of specific urea derivatives as metabolites of potent PI3 kinase inhibitors underscores the relevance of such compounds in therapeutic research (Chen et al., 2010).
Antioxidant Activity of Pyrimidinone Derivatives
Studies on the synthesis and evaluation of antioxidant activity of various urea derivatives point to the potential of these compounds in combating oxidative stress, which is crucial in various diseases including neurodegenerative disorders (George et al., 2010).
Properties
Molecular Formula |
C26H34N6O3 |
---|---|
Molecular Weight |
478.59 |
IUPAC Name |
1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea |
InChI |
InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1 |
SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CC4CCC3N4C5COC5)C(=N2)N6CCOCC6C |
Appearance |
Solid powder |
Synonyms |
GNE555; GNE 555; GNE-555.; 1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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